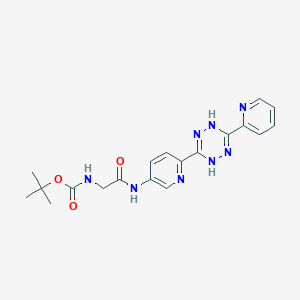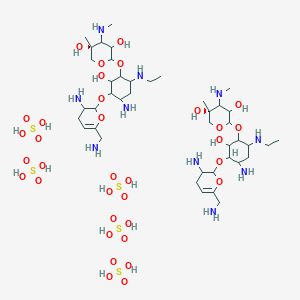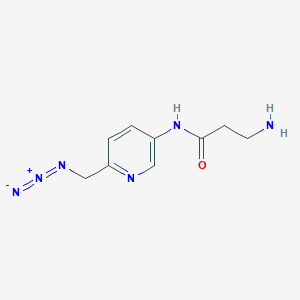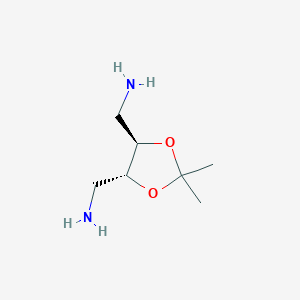
(5-Fluorothiophen-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluorothiophen-3-yl)methanamine is an organic compound with the molecular formula C5H6FNS It is a derivative of thiophene, a sulfur-containing heterocycle, with a fluorine atom at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorothiophen-3-yl)methanamine typically involves the introduction of a fluorine atom and an amine group onto a thiophene ring. One common method starts with 3-thiophenemethanamine, which is then subjected to fluorination reactions. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluorothiophen-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, aldehydes, ketones.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amides, imines.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluorothiophen-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them promising candidates for pharmaceutical development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can improve the performance and durability of the final products .
Mechanism of Action
The mechanism of action of (5-Fluorothiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-3-yl)methanamine: Similar structure but with a pyridine ring instead of a thiophene ring.
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Contains a benzofuran ring instead of a thiophene ring.
Uniqueness
(5-Fluorothiophen-3-yl)methanamine is unique due to the presence of both a fluorine atom and an amine group on a thiophene ring. This combination of functionalities can enhance the compound’s chemical reactivity and biological activity, making it a valuable building block for various applications .
Properties
Molecular Formula |
C5H6FNS |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(5-fluorothiophen-3-yl)methanamine |
InChI |
InChI=1S/C5H6FNS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2 |
InChI Key |
KGPWOXOOVTYKEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


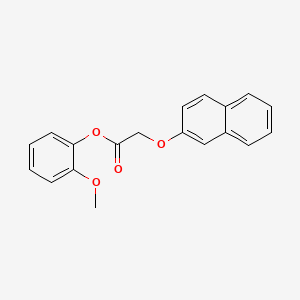
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)

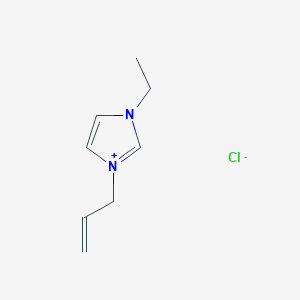
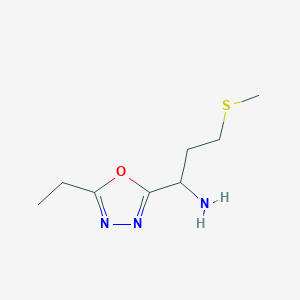

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)
